![molecular formula C25H19ClN4O3 B2428782 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate CAS No. 1251695-41-6](/img/no-structure.png)

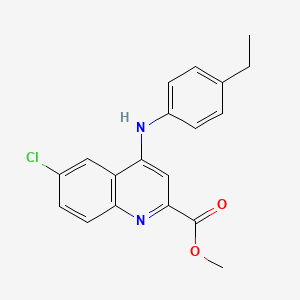

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

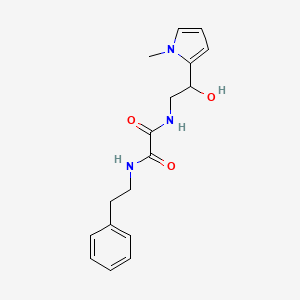

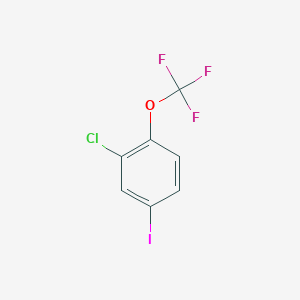

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a synthetic compound used in scientific experiments to determine its biological properties and potential implications in various fields . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .

Synthesis Analysis

The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This material is used to produce 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound is prepared after the reduction of this compound .Aplicaciones Científicas De Investigación

Anticancer Applications

Piperidine derivatives, including Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new anticancer drugs .

Antiviral Applications

These compounds have also been explored for their antiviral properties . They could potentially be used in the treatment of various viral infections, contributing to the development of new antiviral medications .

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique chemical structure could be leveraged to develop more effective antimalarial drugs .

Antimicrobial and Antifungal Applications

These compounds have been found to have antimicrobial and antifungal properties . They could potentially be used in the development of new drugs to treat various bacterial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have also been explored for their potential use in the treatment of hypertension . They could contribute to the development of new antihypertensive medications .

Analgesic and Anti-inflammatory Applications

These compounds have shown potential as analgesic and anti-inflammatory agents . They could potentially be used in the development of new drugs to manage pain and inflammation .

Anti-Alzheimer Applications

Piperidine derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . They could contribute to the development of new drugs to treat this neurodegenerative disorder .

Antipsychotic Applications

Lastly, these compounds have shown potential as antipsychotic agents . They could potentially be used in the development of new drugs to treat various psychiatric disorders .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate involves the reaction of 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid with ethyl 3-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product.", "Starting Materials": [ "4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid", "ethyl 3-amino benzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid is reacted with ethyl 3-amino benzoate in the presence of DCC and DMAP to form the intermediate ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate.", "Step 2: The intermediate is then treated with benzoyl chloride to form the final product Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate." ] } | |

Número CAS |

1251695-41-6 |

Fórmula molecular |

C25H19ClN4O3 |

Peso molecular |

458.9 |

Nombre IUPAC |

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31) |

Clave InChI |

SFFCITISJJIWHN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)